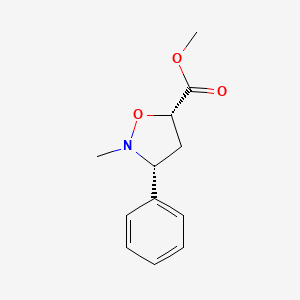

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

Descripción

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral 1,2-oxazolidine derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a methyl group at position 2, a phenyl substituent at position 3, and a methyl ester moiety at position 5 (stereochemistry: 3R,5S). Its structural complexity and stereochemical specificity make it a valuable intermediate in organic synthesis, particularly in the development of constrained β-amino acid analogs and as a precursor for bioactive molecules .

Crystallographic studies (e.g., X-ray diffraction) have revealed key structural parameters, such as bond lengths (C–O: ~1.43 Å, C–N: ~1.47 Å) and angles, which are critical for understanding its reactivity and conformational stability . The compound’s hydrogen-bonding interactions further influence its solubility and crystallinity .

Propiedades

Número CAS |

87190-47-4 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11+/m1/s1 |

Clave InChI |

YNOFIABBMDYBNA-MNOVXSKESA-N |

SMILES isomérico |

CN1[C@H](C[C@H](O1)C(=O)OC)C2=CC=CC=C2 |

SMILES canónico |

CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the isoxazolidine ring to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxazolidinones

Reduction: Amines

Substitution: Various substituted isoxazolidines

Aplicaciones Científicas De Investigación

(3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industrial Applications:

Mecanismo De Acción

The mechanism of action of (3R,5S)-Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved are determined by the structure-activity relationship (SAR) studies conducted during drug development.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes structural differences and properties of Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate and related compounds:

| Compound Name | Key Structural Features | CAS Number | Molecular Formula | Molecular Weight | Key Applications/Properties |

|---|---|---|---|---|---|

| Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate | 1,2-oxazolidine ring, methyl ester, phenyl, stereochemistry (3R,5S) | Not provided | C₁₂H₁₅NO₃ | 221.25 | β-amino acid analogs, organic synthesis intermediates |

| Methyl (4R,5S)-4-amino-3-oxo-1,2-oxazolidine-5-carboxylate | 1,2-oxazolidine ring, amino and oxo groups, stereochemistry (4R,5S) | 112458-08-9 | C₅H₈N₂O₄ | 160.13 | Pharmaceutical intermediates (e.g., chiral auxiliaries) |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone ring (lactam), methyl, phenyl substituents | 77943-39-6 | C₁₀H₁₁NO₂ | 177.19 | Chiral reagents, asymmetric synthesis catalysts |

| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | 1,2,4-oxadiazole ring (two nitrogen atoms), phenyl, methyl ester | 259150-97-5 | C₁₀H₈N₂O₃ | 204.18 | Antimicrobial agents, agrochemical precursors |

| Methyl (3S,5S)-2-methyl-5-(pyrimidinyl)-3-phenylisoxazolidine-5-carboxylate | Isoxazolidine ring fused with pyrimidinyl group, stereochemistry (3S,5S) | 1050517-73-1 | C₁₇H₁₈N₂O₅ | 330.34 | Potential enzyme inhibitors, nucleoside analogs |

Key Observations:

- Ring Systems: The substitution of oxygen and nitrogen positions (e.g., 1,2-oxazolidine vs. 1,2,4-oxadiazole) significantly alters electronic properties and reactivity. Oxazolidinones (lactams) exhibit higher polarity due to the carbonyl group, enhancing their solubility in polar solvents .

- Functional Groups: The presence of an ester group in the target compound contrasts with the oxo/amino groups in Methyl (4R,5S)-4-amino-3-oxo-1,2-oxazolidine-5-carboxylate, affecting hydrogen-bonding capacity and metabolic stability .

- Stereochemistry : Chiral centers (e.g., 3R,5S vs. 4R,5S) influence enantioselectivity in catalysis and biological activity .

Crystallographic and Physicochemical Properties

Actividad Biológica

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a member of the oxazolidine family, recognized for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- IUPAC Name : methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate

- CAS Number : 87190-47-4

Synthesis

The synthesis of Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate typically involves cycloaddition reactions between nitrile oxides and alkenes. The reaction conditions often include solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures. The stereochemistry is influenced by the choice of starting materials and reaction conditions.

Antimicrobial Properties

Research indicates that compounds in the oxazolidine class exhibit significant antimicrobial properties. Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate has been studied for its potential as an antibiotic agent:

- Mechanism of Action : Compounds like this one may function as enzyme inhibitors or receptor modulators. For instance, they can inhibit bacterial protein synthesis by targeting the ribosomal machinery .

- Case Study : A study demonstrated that related oxazolidines effectively inhibited the growth of various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anti-inflammatory Effects

Some studies suggest that oxazolidine derivatives possess anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate can be attributed to its structural features:

- Enzyme Inhibition : It may act as a competitive inhibitor for certain enzymes involved in bacterial metabolism.

- Interaction with Receptors : The compound's ability to interact with specific receptors can lead to downstream effects that modulate biological responses.

Comparative Analysis

To better understand the uniqueness of Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate compared to related compounds, the following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (3R,5S)-2-methyl-3-phenyloxazolidine-5-carboxylate | Five-membered ring with nitrogen and oxygen | Antimicrobial activity against resistant bacteria |

| 5-Methyl-1,3-Oxazolidinedione | Dione structure | Different reactivity patterns; potential antibiotic |

| 2-Methylthiazolidine | Contains sulfur instead of nitrogen | Distinct properties; potential applications in drug design |

Research Applications

Methyl (3R,5S)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals.

- Biological Studies : Used in enzyme mechanism studies and biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.